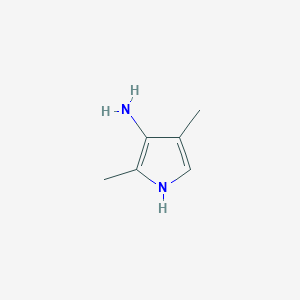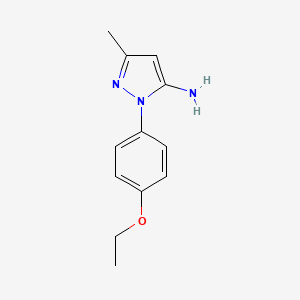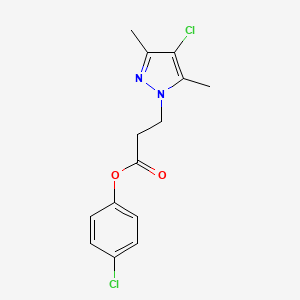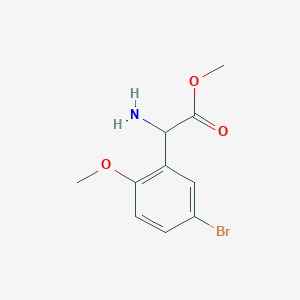
1H-Pyrrol-3-amine, 2,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-1H-pyrrol-3-amine is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered rings containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at the 2 and 4 positions and an amine group at the 3 position. Pyrrole derivatives are known for their biological and pharmacological activities, making them significant in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-1H-pyrrol-3-amine can be achieved through various methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative .
Another method involves the reaction of aromatic amines with hexane-2,5-dione. This reaction is facilitated by the presence of electron-withdrawing and electron-donating substituents at the C-2, C-3, and C-4 positions, resulting in high yields of the target compound .
Industrial Production Methods
Industrial production of 2,4-dimethyl-1H-pyrrol-3-amine typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-1H-pyrrol-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Pyrrole oxides
Reduction: Reduced pyrrole derivatives
Substitution: N-substituted pyrrole derivatives
Aplicaciones Científicas De Investigación
2,4-Dimethyl-1H-pyrrol-3-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4-dimethyl-1H-pyrrol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dimethyl-1H-pyrrole
- 3,4-Dimethyl-1H-pyrrole
- 2,4-Dimethyl-1H-imidazole
Uniqueness
2,4-Dimethyl-1H-pyrrol-3-amine is unique due to the presence of both methyl groups and an amine group, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H10N2 |
|---|---|
Peso molecular |
110.16 g/mol |
Nombre IUPAC |
2,4-dimethyl-1H-pyrrol-3-amine |
InChI |
InChI=1S/C6H10N2/c1-4-3-8-5(2)6(4)7/h3,8H,7H2,1-2H3 |
Clave InChI |
IMNSKTAAUACXNT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC(=C1N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12123897.png)
![(5Z)-3-morpholin-4-yl-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12123904.png)
![5-bromo-N-{3-[(2-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B12123912.png)

![2-[(4-benzylpiperazin-1-yl)carbonyl]-6-chloro-4H-chromen-4-one](/img/structure/B12123926.png)

![3-Oxa-1-azaspiro[4.4]nonan-2-one](/img/structure/B12123940.png)

![6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12123950.png)
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(butyl)amine](/img/structure/B12123951.png)

![Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate](/img/structure/B12123967.png)
